
3-Amino-4-propylsulfonylthiophene-2-carboxylic acid
Overview
Description
3-Amino-4-propylsulfonylthiophene-2-carboxylic acid is a thiophene derivative featuring an amino group at position 3, a propylsulfonyl group at position 4, and a carboxylic acid moiety at position 2. Thiophene-based compounds are valued for their electronic properties, structural rigidity, and ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .
The propylsulfonyl group introduces both electron-withdrawing and steric effects, which may influence reactivity, solubility, and metabolic stability. The carboxylic acid group enhances water solubility and provides a site for further functionalization, such as salt formation or esterification .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-propylsulfonylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Pharmaceutical Applications
a. Anti-inflammatory and Immunomodulatory Effects
Research indicates that 3-amino-4-propylsulfonylthiophene-2-carboxylic acid may serve as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the activation of nuclear factor kappa B (NF-κB). This pathway is implicated in numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and multiple sclerosis. By inhibiting IKK, this compound could potentially reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, thus offering therapeutic benefits in treating these conditions .
b. Cancer Treatment
The compound's ability to modulate NF-κB activity also positions it as a candidate for cancer therapy. NF-κB is often constitutively activated in various cancers, leading to increased cell proliferation and survival. Inhibition of IKK by this compound could suppress tumor growth and enhance the efficacy of existing chemotherapeutic agents .
Biochemical Research
a. Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can act as mechanism-based inactivators of GABA transaminase (GABA-AT), which is relevant for neurological disorders. The design principles derived from these studies could be applicable to this compound for developing new enzyme inhibitors .
b. Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships involving thiophene derivatives has provided insights into how modifications can enhance biological activity. By systematically altering functional groups on the thiophene ring, researchers can identify more potent analogues that may exhibit improved pharmacological profiles .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division or signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and molecular features of 3-amino-4-propylsulfonylthiophene-2-carboxylic acid with analogous compounds:
Key Observations:
Phenylsulfonyl (C₆H₅SO₂): Enhances π-π stacking interactions with aromatic residues in proteins, useful in kinase inhibitors . Isopropylsulfonyl (i-C₃H₇SO₂): Increases steric hindrance, possibly reducing off-target interactions in biological systems .
Functional Group Synergy: The cyano group in the ethyl ester derivative () facilitates nucleophilic addition reactions, making it a versatile intermediate for heterocyclic synthesis . Trifluoromethyl (CF₃) groups, as in , enhance metabolic stability and bioavailability, a common feature in agrochemicals and antivirals .
Positional Isomerism: Compounds like 4-Amino-5-methylthiophene-3-carboxylic acid () demonstrate that shifting substituent positions drastically alters electronic properties and biological activity .
Biological Activity
3-Amino-4-propylsulfonylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound has the following chemical characteristics:
- Molecular Formula : C8H10N2O3S
- Molecular Weight : 218.24 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The anticancer activity of this compound has been investigated in several studies, particularly focusing on its effects on cancer cell lines.
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Cell Line Studies :
- In a study involving the MCF-7 breast cancer cell line, the compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM depending on the treatment duration .
- Another study reported that treatment with this compound resulted in apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and caspase-9, which are markers of programmed cell death .
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Mechanism of Action :
- The proposed mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis. Specifically, it appears to inhibit the NF-kappa B pathway, which is crucial for tumor cell survival and proliferation .
- Additionally, this compound may induce oxidative stress in cancer cells, leading to increased cell death through mitochondrial dysfunction .
Case Studies
Several case studies have highlighted the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Effective against S. aureus and E. coli with MIC of 32 µg/mL. |
Study B | Anticancer | Induced apoptosis in MCF-7 cells with IC50 values between 20–50 µM. |
Study C | Mechanism | Inhibited NF-kappa B pathway and induced oxidative stress in cancer cells. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-amino-4-propylsulfonylthiophene-2-carboxylic acid, and how can purity be optimized?
Synthesis typically involves sequential functionalization of a thiophene core. A plausible route includes:
- Step 1: Sulfonylation at the 4-position using propylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2: Introduction of the amino group via nitration followed by reduction (e.g., using H₂/Pd-C) or direct amination with NH₃ under catalytic conditions .
- Step 3: Carboxylic acid group retention/protection, ensuring compatibility with sulfonylation and amination steps.
Purity Optimization: Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and amino group positions). The propylsulfonyl group’s methylene protons appear as a triplet (~δ 3.1–3.3 ppm), while the carboxylic acid proton is absent due to exchange broadening .
- IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~1350–1150 cm⁻¹ (S=O stretches), and ~3400 cm⁻¹ (N-H stretches) .
- Mass Spectrometry: High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺ .
Q. What safety precautions are essential during handling?
- Hazards: Potential skin/eye irritation (similar to thiophene-2-carboxylic acid derivatives) .
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis steps involving volatile reagents .
- Storage: Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can regioselective sulfonylation at the 4-position be achieved without competing reactions at the 5-position?
- Method: Use steric directing groups (e.g., bulky amines) or Lewis acids (e.g., AlCl₃) to polarize the thiophene ring, favoring sulfonylation at the 4-position .
- Validation: Monitor reaction progress via TLC and compare with reference compounds (e.g., 5-substituted analogs). Computational modeling (DFT) can predict regioselectivity based on electron density maps .
Q. What strategies address contradictions in solubility data for this compound?
- Issue: Discrepancies may arise from polymorphic forms or pH-dependent solubility (carboxylic acid deprotonation at neutral/basic pH).
- Resolution:
Q. How does the propylsulfonyl group influence biological activity in drug discovery contexts?
- Mechanistic Insight: The sulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., enzyme active sites).
- Case Study: Analogous thiophene derivatives (e.g., MPTC) show activity as kinase inhibitors; evaluate via in vitro assays (IC₅₀ determination) and molecular docking studies .
- Optimization: Modify sulfonyl chain length (methyl vs. propyl) to balance lipophilicity (log P) and target engagement .
Q. How can stability issues in aqueous solutions be mitigated during formulation studies?
- Challenge: Hydrolysis of the sulfonyl group or decarboxylation under acidic/basic conditions.
- Solutions:
Q. What analytical methods resolve ambiguities in spectral data interpretation?
- Problem: Overlapping NMR signals (e.g., aromatic protons adjacent to sulfonyl groups).
- Approach:
Q. Methodological Notes
- Synthesis Troubleshooting: If sulfonylation yields are low, increase reaction temperature (60–80°C) or use microwave-assisted synthesis .
- Data Reproducibility: Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to address variability .
- Ethical Compliance: Follow institutional guidelines for toxicity testing, referencing OECD protocols for ecotoxicological assessments .
Properties
IUPAC Name |
3-amino-4-propylsulfonylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c1-2-3-15(12,13)5-4-14-7(6(5)9)8(10)11/h4H,2-3,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGDZBUCEUWQMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CSC(=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402239 | |
Record name | 3-Amino-4-(propane-1-sulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-91-9 | |
Record name | 3-Amino-4-(propylsulfonyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-(propane-1-sulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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